1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
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Description
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C20H25N7O2 and its molecular weight is 395.467. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is primarily targeted at Cyclin-dependent kinases (CDKs), particularly CDK2 . CDK2 is a crucial protein kinase responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the alteration of cell cycle progression and the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cell lines . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory activities toward c-Met/VEGFR-2 kinases . The nature of these interactions is likely due to the compound’s ability to bind to these proteins, potentially altering their function and influencing biochemical reactions .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant impacts on various types of cells and cellular processes. For example, it has been found to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It influences cell function by inhibiting the growth of these cells in a dose-dependent manner, and inducing late apoptosis of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been found to bind to c-Met and VEGFR-2 proteins, which is similar to that of foretinib . This binding interaction likely results in the inhibition of these proteins, thereby exerting its effects at the molecular level .
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-20(2,3)19(28)26-11-9-25(10-12-26)17-16-18(22-13-21-17)27(24-23-16)14-5-7-15(29-4)8-6-14/h5-8,13H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBBGNVVWWZSTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.